molecular formula C13H26O B14009037 1-Cyclopropyldecan-1-ol

1-Cyclopropyldecan-1-ol

Cat. No.: B14009037
M. Wt: 198.34 g/mol
InChI Key: ACSOTVREZJQAJV-UHFFFAOYSA-N
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Description

1-Cyclopropyldecan-1-ol is an organic compound that belongs to the class of cycloalkanes It features a cyclopropyl group attached to a decan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyldecan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with decanal under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

Cyclopropylmagnesium bromide+DecanalThis compound\text{Cyclopropylmagnesium bromide} + \text{Decanal} \rightarrow \text{this compound} Cyclopropylmagnesium bromide+Decanal→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of advanced catalytic systems, such as palladium or nickel catalysts, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyldecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 1-cyclopropyldecan-1-one.

    Reduction: Formation of 1-cyclopropyldecane.

    Substitution: Formation of 1-cyclopropyldecan-1-chloride or 1-cyclopropyldecan-1-bromide.

Scientific Research Applications

1-Cyclopropyldecan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the study of cycloalkane reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyldecan-1-ol involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive. This reactivity can influence its interactions with enzymes, receptors, and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentylpropan-1-ol: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.

    1-Cyclohexylbutan-1-ol: Features a cyclohexyl group and a longer carbon chain.

Uniqueness

1-Cyclopropyldecan-1-ol is unique due to the presence of the cyclopropyl group, which introduces significant ring strain and reactivity

Properties

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

1-cyclopropyldecan-1-ol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-13(14)12-10-11-12/h12-14H,2-11H2,1H3

InChI Key

ACSOTVREZJQAJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C1CC1)O

Origin of Product

United States

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